(+)-Mellein

Vue d'ensemble

Description

(+)-Mellein is a naturally occurring compound classified as a dihydroisocoumarin. It is found in various plants and fungi, where it often plays a role in defense mechanisms against pathogens. The compound has garnered interest due to its diverse biological activities, including antimicrobial, antifungal, and phytotoxic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Mellein can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxyphenylacetic acid derivatives can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions to form the dihydroisocoumarin core.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plants or fungi, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (+)-Mellein undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted dihydroisocoumarins.

Applications De Recherche Scientifique

Chemical Properties and Production

Mellein is primarily produced by certain fungal species, notably Macrophomina phaseolina, which has been studied for its ability to synthesize this compound in culture. Research indicates that mellein production can vary significantly among different isolates of M. phaseolina, with some studies reporting production rates in 28.1% of tested isolates .

Table 1: Production of Mellein by Fungal Isolates

| Fungal Species | Production Rate (%) | Method of Analysis |

|---|---|---|

| Macrophomina phaseolina | 28.1 | LC-MS/MS |

| Hypoxylon spp. | Various | GC-MS |

| Cytospora eucalypticola | Moderate | NMR and MS methods |

Antifungal Activity

Mellein exhibits significant antifungal properties, particularly against plant pathogens such as Botrytis cinerea and Fulvia fulva. In laboratory studies, mellein demonstrated growth inhibition against multiple fungi, making it a candidate for developing natural fungicides .

Phytotoxic Effects

Research has also identified mellein as a phytotoxic substance. A study showed that mellein could cause leaf discoloration and stem browning in apple trees, indicating its potential role in plant defense mechanisms against pathogens . This dual role as both a protective agent and a potential phytotoxin highlights the complexity of mellein's interactions within agricultural systems.

Antiviral Properties

Mellein has shown promise in medical applications, particularly in antiviral research. It was isolated from fungal extracts that inhibited hepatitis C virus (HCV) replication with an IC50 value of 35 μM. This suggests that mellein may have therapeutic potential against viral infections .

Antimicrobial Activity

In addition to its antiviral properties, mellein has been reported to possess antibacterial effects against Gram-positive bacteria. It was found to be effective against strains such as Staphylococcus aureus, indicating its potential use in treating bacterial infections .

Case Study: Mullein Extracts

A case study involving extracts from the mullein plant (Verbascum thapsus) highlighted the presence of mellein and its derivatives. These extracts demonstrated anti-inflammatory properties and were effective against respiratory infections, further supporting the medicinal potential of mellein .

Fluorescence Studies

Recent studies have utilized fluorescence spectroscopy to explore the excited-state intramolecular proton transfer (ESIPT) mechanism of mellein and its derivatives. This research enhances the understanding of mellein's photophysical properties, which could be relevant in developing fluorescent probes for biochemical applications .

Mécanisme D'action

The mechanism of action of (+)-Mellein involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In plants, it interferes with the growth and development of competing species, thereby acting as a natural herbicide. The exact molecular pathways involved are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes.

Comparaison Avec Des Composés Similaires

(+)-Mellein is unique among dihydroisocoumarins due to its specific biological activities and natural occurrence. Similar compounds include:

(-)-Mellein: The enantiomer of this compound, which may have different biological activities.

Scopoletin: Another naturally occurring coumarin with similar antimicrobial properties.

Aesculetin: A related compound with antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific interactions with biological systems and its potential for diverse applications in various fields.

Activité Biologique

(+)-Mellein, a naturally occurring isocoumarin compound, has garnered significant interest due to its diverse biological activities. This article delves into the various aspects of its biological activity, including its phytotoxic, neurotoxic, and antimicrobial properties, as well as its potential applications in medicine.

Chemical Structure and Properties

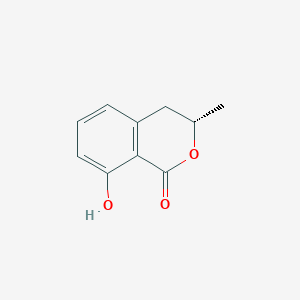

This compound is classified as a 3,4-dihydroisocoumarin with the following chemical structure:

Its molecular formula indicates that it contains two carbonyl groups and one hydroxyl group, contributing to its reactivity and biological interactions.

1. Phytotoxicity

Studies have demonstrated that this compound exhibits potent phytotoxic effects. It has been shown to cause significant damage to plant tissues, particularly affecting tomato cuttings at concentrations as low as 100 mg/mL. The compound's mode of action appears to involve disruption of cellular processes in plants, leading to necrosis and eventual plant death .

2. Neurotoxicity

Research indicates that this compound also possesses neurotoxic properties. In laboratory settings, it has been observed to affect neuronal cells, potentially disrupting neurotransmitter release and leading to cell death. This neurotoxic effect raises concerns about the compound's safety in environments where it may be introduced .

3. Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens:

- Fungi: The compound exhibits strong fungicidal activity against species such as Eurotium repens and Ustilago violacea. In one study, it was found to inhibit fungal growth effectively at concentrations around 200 mg/mL .

- Bacteria: Its antibacterial properties have been noted, although the specific bacterial strains affected require further investigation. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

4. Inhibition of Viral Proteases

One of the most promising aspects of this compound is its inhibitory effect on viral proteases. Specifically, it has been shown to inhibit hepatitis C virus (HCV) protease with an IC50 value of 35 μM. This suggests potential therapeutic applications in antiviral drug development .

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study 1: A study involving extracts from Aspergillus ochraceus revealed that this compound was a key component responsible for inhibiting HCV replication, showcasing its potential in treating viral infections .

- Case Study 2: Research on the larvicidal effects of this compound demonstrated its efficacy against Calliphora larvae, indicating its potential use in pest control strategies .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other related compounds:

| Activity Type | This compound | (-)-Mellein | Other Isocoumarins |

|---|---|---|---|

| Phytotoxicity | High | Moderate | Variable |

| Neurotoxicity | High | Low | Low |

| Antimicrobial | Moderate | Moderate | High |

| Viral Protease Inhibition | Yes | No | Yes |

Propriétés

IUPAC Name |

(3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448358 | |

| Record name | 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62623-84-1 | |

| Record name | 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (+)-Mellein has a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol. [, , , , ]

A: Yes, this compound has been characterized using various spectroscopic techniques including 1D- and 2D-NMR experiments, HR-EI-MS, and electronic circular dichroism (ECD). [, , , , ]

A: this compound is primarily produced by fungi, particularly those belonging to the genus Aspergillus. Some examples include Aspergillus ochraceus, Aspergillus melleus, Diplodia fraxini, Hymenoscyphus epiphyllus, and Lasiodiplodia theobromae. [, , , , ] It has also been found in plants like Stevia lucida and Solidago canadensis. [, ]

A: Studies using labelled acetate precursors ([1,2-13C2]-, [2-13C, 2-2H3]- and [2H3]-acetate) have provided insights into the biosynthetic pathway of this compound. The results suggest a model involving partially reduced polyketone intermediates leading to the formation of this compound. [, ]

A: Research on the fungus Curvularia lunata suggests that the polyketide synthase gene Clpks18 plays a role in this compound production. Deletion of this gene reduced this compound levels and impacted the fungus's virulence. []

ANone: this compound has demonstrated various biological activities, including:

- Antimicrobial activity: Studies have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, including Shigella sonnei, Mycobacterium tuberculosis, and Streptococcus pneumoniae. []

- Antifungal activity: this compound exhibits antifungal effects, though the specific mechanisms remain to be fully elucidated. [, ]

- Phytotoxicity: It can cause necrotic lesions in plants, particularly in ash leaves. [] The phytotoxic effects of this compound and its derivatives have been observed in apple cultivars and other plant species. [, ]

- Cytotoxicity: Some studies suggest potential cytotoxic effects against various human cancer cell lines. [, ]

ANone: The specific mechanism of action for the antimicrobial activity of this compound is not fully understood and requires further investigation.

A: While limited information is available on the specific SAR of this compound, studies have explored the synthesis and biological activity of various dihydroisocoumarin derivatives conjugated with fatty acids, alcohols, and amines. These modifications aimed to improve anticancer activity. [] Further research is needed to establish a comprehensive understanding of the SAR and how structural modifications influence its different biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.